3-[(2-ethylbutanoyl)amino]-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-ethylbutanoyl)amino]-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that belongs to the class of thiadiazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-ethylbutanoyl)amino]-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide involves multiple steps. One common method starts with the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one. This intermediate is then treated with methyl hydrazinecarbodithioate or hydrazinecarbothioamide to afford the desired thiadiazole derivatives .
Industrial Production Methods
Industrial production of thiadiazole derivatives typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[(2-ethylbutanoyl)amino]-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
3-[(2-ethylbutanoyl)amino]-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(2-ethylbutanoyl)amino]-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with various molecular targets. The compound can bind to enzymes and inhibit their activity, leading to the disruption of essential biological pathways. For example, it may inhibit the activity of certain kinases, which are crucial for cell signaling and proliferation .
Comparison with Similar Compounds
Similar Compounds
6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides: These compounds share a similar pyrrolidinyl structure and have been studied for their biological activities.
1H-Indole-3-carbaldehyde derivatives: These compounds have diverse biological activities and are used in multicomponent reactions for the synthesis of complex molecules.
Uniqueness
3-[(2-ethylbutanoyl)amino]-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H27N5O3S |
---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
3-(2-ethylbutanoylamino)-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C25H27N5O3S/c1-3-16(4-2)22(32)26-19-10-8-9-17(13-19)23(33)27-25-29-28-24(34-25)18-14-21(31)30(15-18)20-11-6-5-7-12-20/h5-13,16,18H,3-4,14-15H2,1-2H3,(H,26,32)(H,27,29,33) |
InChI Key |
WDQFKQIANVNCST-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)C3CC(=O)N(C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.